2-{[(3-chloro-4-fluorophenyl)amino]methylene}cyclohexanone
Overview
Description
2-{[(3-chloro-4-fluorophenyl)amino]methylene}cyclohexanone, also known as CCFK or Chlorfenamic acid, is a chemical compound with potential applications in scientific research. It is a member of the family of cyclohexanones, which are widely used in organic synthesis and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-{[(3-chloro-4-fluorophenyl)amino]methylene}cyclohexanone involves its ability to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. CAIX plays a role in regulating the pH of the tumor microenvironment, which is necessary for tumor growth and survival. By inhibiting CAIX, 2-{[(3-chloro-4-fluorophenyl)amino]methylene}cyclohexanone disrupts the pH balance of the tumor microenvironment, leading to apoptosis and inhibition of angiogenesis.
Biochemical and Physiological Effects:
2-{[(3-chloro-4-fluorophenyl)amino]methylene}cyclohexanone has been found to have several biochemical and physiological effects on cancer cells. It has been shown to induce the expression of pro-apoptotic proteins such as Bax and caspase-3, while decreasing the expression of anti-apoptotic proteins such as Bcl-2. It has also been found to decrease the expression of vascular endothelial growth factor (VEGF), a protein that is necessary for angiogenesis.
Advantages and Limitations for Lab Experiments
2-{[(3-chloro-4-fluorophenyl)amino]methylene}cyclohexanone has several advantages for lab experiments, including its high solubility in organic solvents, its ability to inhibit CAIX activity, and its potential as an anti-cancer agent. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-{[(3-chloro-4-fluorophenyl)amino]methylene}cyclohexanone, including its potential as a therapeutic agent for cancer treatment, its use in combination with other anti-cancer agents, and its potential applications in other fields such as drug delivery and imaging. Further research is needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
2-{[(3-chloro-4-fluorophenyl)amino]methylene}cyclohexanone has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-{[(3-chloro-4-fluorophenyl)amino]methylene}cyclohexanone can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been found to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.
properties
IUPAC Name |
(2Z)-2-[(3-chloro-4-fluoroanilino)methylidene]cyclohexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO/c14-11-7-10(5-6-12(11)15)16-8-9-3-1-2-4-13(9)17/h5-8,16H,1-4H2/b9-8- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRPZGLNSUVRKZ-HJWRWDBZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=CNC2=CC(=C(C=C2)F)Cl)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)/C(=C\NC2=CC(=C(C=C2)F)Cl)/C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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